molecular formula C7H14N2 B13504240 Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine

Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine

Cat. No.: B13504240
M. Wt: 126.20 g/mol
InChI Key: XDHMQXHUZSBVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group attached to a nitrogen atom, which is further connected to a prop-2-yn-1-yl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine can be achieved through several methods. One common approach involves the N-alkylation of methylamine with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like toluene under phase-transfer catalysis conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine undergoes various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO, the compound can increase the levels of neurotransmitters in the brain, which may have therapeutic effects in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine is unique due to the presence of both a prop-2-yn-1-yl group and an ethyl group attached to the nitrogen atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

N,N'-dimethyl-N'-prop-2-ynylethane-1,2-diamine

InChI

InChI=1S/C7H14N2/c1-4-6-9(3)7-5-8-2/h1,8H,5-7H2,2-3H3

InChI Key

XDHMQXHUZSBVLQ-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)CC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.